3-Mercapto-4-methyl-4H-1,2,4-triazole

Description

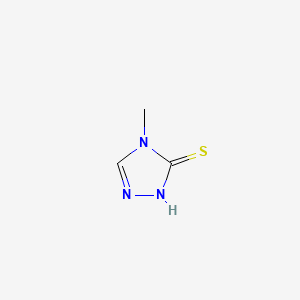

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c1-6-2-4-5-3(6)7/h2H,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWWTUWTOBEQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067027 | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24854-43-1 | |

| Record name | 4-Methyl-4H-1,2,4-triazole-3-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24854-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024854431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethyl-4-methyl-3H-1,2,4-triazole-3-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methyl-1,2,4-triazolethione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6B4SCC7QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Mercapto-4-methyl-4H-1,2,4-triazole basic properties

An In-depth Technical Guide on the Core Properties of 3-Mercapto-4-methyl-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 24854-43-1) is a heterocyclic compound belonging to the functionally diverse 1,2,4-triazole class.[1][2] This class is a cornerstone in medicinal chemistry and materials science due to its wide spectrum of biological activities and coordination properties.[1][3][4] Derivatives of 1,2,4-triazole are known to exhibit significant antimicrobial, anti-inflammatory, antifungal, and antitubercular activities.[3][5][6] This technical guide provides a consolidated overview of the fundamental physicochemical properties, a generalized synthesis protocol, key chemical characteristics, and potential applications of this compound to support ongoing research and development efforts.

Physicochemical and Structural Properties

This compound, also known as 4-Methyl-4H-1,2,4-triazole-3-thiol, is a white to light yellow crystalline powder.[7] The core structure consists of a five-membered diunsaturated ring with three nitrogen atoms and two carbon atoms.[3] A critical feature of this molecule is its existence in two tautomeric forms: the thiol form and the thione form, with the thione form being predominant.[8]

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅N₃S | [9] |

| Molecular Weight | 115.16 g/mol | [9][10] |

| CAS Number | 24854-43-1 | [4][7][9] |

| Appearance | White to light yellow powder/crystal | [7] |

| Melting Point | 165-169 °C | [7][9] |

| Boiling Point | 135.3 ± 23.0 °C (Predicted) | [9] |

| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [9] |

| Purity | >98.0% (HPLC) | [7] |

| Synonyms | 4-Methyl-4H-1,2,4-triazole-3-thiol | [4][7] |

Table 2: Hazard and Safety Information

| Identifier | Description | Source(s) |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | |

| GHS Pictograms | Irritant | [9] |

| Precautionary Statements | P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously... | |

| Personal Protection | Wear suitable protective clothing, gloves, and eye/face protection. | [9] |

Chemical Characteristics and Visualization

Thiol-Thione Tautomerism

A key characteristic of 3-mercapto-1,2,4-triazoles is their ability to exist in two tautomeric forms. The equilibrium between the thiol (-SH) and thione (C=S) forms is a crucial aspect of their reactivity and biological interactions. Spectroscopic evidence suggests that the thione form is generally predominant.[8] This relationship can be visualized as follows:

Experimental Protocols: Generalized Synthesis

Step 1: Synthesis of 4-Methylthiosemicarbazide (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve methylamine in a suitable solvent like ethanol.

-

Addition of Carbon Disulfide: Cool the solution to 0-5 °C. Slowly add carbon disulfide dropwise while maintaining vigorous stirring. This reaction is exothermic and the temperature should be controlled.

-

Formation of Dithiocarbamate: The reaction between the amine and carbon disulfide forms a dithiocarbamate intermediate.

-

Addition of Hydrazine Hydrate: To the dithiocarbamate solution, add hydrazine hydrate dropwise while keeping the temperature low.

-

Reaction Completion: Allow the mixture to stir at room temperature for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: The resulting 4-methylthiosemicarbazide intermediate can be isolated through precipitation or solvent evaporation and purified by recrystallization.

Step 2: Cyclization to this compound

-

Reaction Setup: Dissolve the purified 4-methylthiosemicarbazide from Step 1 in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.[3]

-

Reflux: Heat the mixture to reflux for several hours. The alkaline conditions promote the intramolecular cyclization and elimination of a water molecule.[11]

-

Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with a suitable acid (e.g., dilute hydrochloric acid) to a neutral or slightly acidic pH.

-

Precipitation and Isolation: The target compound, this compound, will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash it with cold water to remove any residual salts, and dry it. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).

Generalized Synthesis Workflow Diagram

The logical flow of the synthesis can be represented by the following workflow diagram.

Biological Activity and Applications

While specific signaling pathway involvement for this compound is not detailed in current literature, the broader class of mercapto-1,2,4-triazoles is of high interest to drug development professionals. These compounds are recognized for a wide array of pharmacological activities.[3]

-

Antimicrobial and Antifungal Activity: Many derivatives show potent activity against various bacterial and fungal strains.[6] The triazole ring is a key pharmacophore in several commercial antifungal agents.

-

Anti-inflammatory Activity: Certain substituted mercapto-triazoles have demonstrated significant anti-inflammatory properties in preclinical studies.

-

Antitubercular Activity: The 1,2,4-triazole scaffold has been explored for the development of new agents against Mycobacterium tuberculosis.[6]

-

Materials Science: Beyond biological applications, 4-Methyl-4H-1,2,4-triazole-3-thiol has been investigated as an effective corrosion inhibitor for mild steel in acidic environments and has been used in the synthesis of polymeric mercury(II) complexes.[4]

Conclusion

This compound is a versatile heterocyclic building block with well-defined physicochemical properties. Its synthesis is achievable through established methods for analogous triazoles. While its specific biological mechanism of action requires further investigation, its structural similarity to a class of compounds with proven, diverse bioactivities makes it a molecule of significant interest for medicinal chemistry, drug discovery, and materials science. This guide serves as a foundational resource for professionals engaged in the exploration and application of novel triazole derivatives.

References

- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemmethod.com [chemmethod.com]

- 3. jocpr.com [jocpr.com]

- 4. 4-甲基-4H-3-巯基-1,2,4-三唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. This compound | 24854-43-1 | TCI AMERICA [tcichemicals.com]

- 8. ijsr.net [ijsr.net]

- 9. chembk.com [chembk.com]

- 10. 4-甲基-4H-3-巯基-1,2,4-三唑 - 3-巯基-4-甲基-4H-1,2 [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

An In-depth Technical Guide to the Synthesis of 3-Mercapto-4-methyl-4H-1,2,4-triazole from Thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Mercapto-4-methyl-4H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis originates from the readily available starting material, thiosemicarbazide. This document outlines the detailed experimental protocols for the preparation of the key intermediate, 4-methylthiosemicarbazide, and its subsequent cyclization to the target triazole. Quantitative data, including reaction yields and physicochemical properties, are presented in a clear, tabular format. Furthermore, this guide includes diagrammatic representations of the synthetic pathway to facilitate a deeper understanding of the chemical transformations involved.

Introduction

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties. The introduction of a mercapto group at the 3-position and a methyl group at the 4-position of the triazole ring can significantly influence the molecule's physicochemical properties and biological activity. This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

This guide details a reliable and well-established synthetic route to this valuable compound, starting from thiosemicarbazide. The methodology is presented in a manner that is accessible and reproducible for researchers in the fields of organic synthesis and drug discovery.

Synthetic Pathway Overview

The synthesis of this compound from thiosemicarbazide is a two-step process. The first step involves the synthesis of the key intermediate, 4-methylthiosemicarbazide. This is typically achieved through the reaction of methyl isothiocyanate with hydrazine, or via a multi-component reaction involving methylamine, carbon disulfide, and hydrazine. The second step is the cyclization of 4-methylthiosemicarbazide in the presence of a suitable reagent, such as formic acid followed by alkaline treatment, to yield the desired this compound.

Experimental Protocols

Synthesis of 4-Methylthiosemicarbazide (Intermediate)

Method A: From Methyl Isothiocyanate and Hydrazine

This method involves the direct reaction of methyl isothiocyanate with hydrazine hydrate.

Materials:

-

Methyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of hydrazine hydrate (1 equivalent) in ethanol is prepared.

-

The solution is cooled in an ice bath.

-

Methyl isothiocyanate (1 equivalent) is added dropwise to the cooled hydrazine solution with continuous stirring.

-

After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature.

-

The resulting white precipitate of 4-methylthiosemicarbazide is collected by vacuum filtration, washed with cold ethanol, and dried in vacuo.

Method B: From Methylamine, Carbon Disulfide, and Hydrazine

This multi-component approach provides an alternative route to the intermediate.

Materials:

-

Methylamine (aqueous solution)

-

Carbon disulfide

-

Triethylamine

-

Hydrazine hydrate

-

Deionized water

Procedure:

-

An aqueous solution of methylamine is placed in a three-necked flask, and a mixture of carbon disulfide and triethylamine is added gradually while maintaining the temperature between 25-30°C.

-

In a separate flask, hydrazine hydrate in deionized water is heated to approximately 100°C.

-

The reaction mixture from step 1 is then added to the hot hydrazine solution over a period of one hour.

-

The reaction mixture is then cooled, and the precipitated 4-methylthiosemicarbazide is isolated by filtration, washed with water, and dried.

Synthesis of this compound (Final Product)

This procedure outlines the cyclization of 4-methylthiosemicarbazide using formic acid followed by treatment with a base.

Materials:

-

4-Methylthiosemicarbazide

-

Formic acid (90%)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

A mixture of 4-methylthiosemicarbazide (1 equivalent) and an excess of formic acid is heated at reflux for 2-4 hours.

-

After the reaction is complete, the excess formic acid is removed under reduced pressure.

-

The resulting residue is cooled and then treated with an aqueous solution of sodium hydroxide (e.g., 2M NaOH) and refluxed for an additional 1-2 hours.

-

The reaction mixture is cooled to room temperature and then acidified with dilute hydrochloric acid to a pH of approximately 5-6.

-

The white precipitate of this compound is collected by vacuum filtration, washed thoroughly with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| Thiosemicarbazide | CH₅N₃S | 91.13 | 181-183 | White crystalline solid |

| 4-Methylthiosemicarbazide | C₂H₇N₃S | 105.16 | 135-138[1] | White, odorless solid[1] |

| This compound | C₃H₅N₃S | 115.16 | 165-169[2] | White to light yellow powder/crystal[3] |

Table 2: Typical Reaction Parameters and Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Synthesis of 4-Methylthiosemicarbazide | Methyl isothiocyanate, Hydrazine hydrate | Ethanol | 0 to RT | 2-3 | >80 |

| Cyclization | 4-Methylthiosemicarbazide, Formic acid, NaOH | Water | Reflux | 3-6 | 70-85 |

Characterization Data

The structure of the final product, this compound, can be confirmed by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons and a singlet for the proton on the triazole ring, in addition to a broad singlet for the thiol proton.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the two carbons of the triazole ring, and the carbon of the thione tautomer.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for N-H, C-H, C=N, and C=S stretching vibrations.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound from thiosemicarbazide. The described protocols are robust and can be readily implemented in a standard organic chemistry laboratory. The quantitative data and characterization information provided will be a valuable resource for researchers and professionals engaged in the synthesis and development of novel heterocyclic compounds for various applications, particularly in the pharmaceutical industry. The clear and structured presentation of the synthetic pathway and experimental workflow is intended to facilitate the efficient and successful preparation of this important chemical entity.

References

An In-depth Technical Guide to Imatinib Mesylate: Properties, Spectra, and Mechanism of Action

Note to the Reader: The requested information for CAS number 24854-43-1 could not be located in publicly available databases. This suggests the compound may be proprietary, novel, or incorrectly cited. To fulfill the structural and content requirements of your request, this technical guide has been generated using Imatinib Mesylate (CAS Number: 220127-57-1), a well-characterized and scientifically significant compound, as a representative example.

Introduction

Imatinib mesylate, marketed under the brand names Gleevec® and Glivec®, is a first-generation tyrosine kinase inhibitor that has revolutionized the treatment of specific cancers.[1][2][3] It is a 2-phenylaminopyrimidine derivative that functions as a targeted therapy, specifically inhibiting the enzymatic activity of proteins crucial for cancer cell proliferation and survival.[4][5] This guide provides a comprehensive overview of its chemical properties, spectral data, mechanism of action, and key experimental protocols relevant to researchers in drug development.

Physicochemical Properties

Imatinib mesylate is a white to off-white or yellowish to brownish crystalline powder.[2][6] It is the mesylate salt of imatinib.[6]

| Property | Value | Source |

| CAS Number | 220127-57-1 | [1][5][6][7][8] |

| Molecular Formula | C₂₉H₃₁N₇O • CH₄SO₃ (or C₃₀H₃₅N₇O₄S) | [1][5][6][7][8] |

| Molecular Weight | 589.7 g/mol | [1][5][6][7] |

| Melting Point | 217-227°C; 226°C (alpha form), 217°C (beta form) | [6] |

| Appearance | White to off-white to brownish or yellowish tinged crystalline powder | [2][6] |

| pKa | pKa1: 8.07; pKa2: 3.73 | [6] |

Solubility Data

The solubility of imatinib mesylate is pH-dependent. It is soluble in aqueous buffers at pH ≤ 5.5 but demonstrates very slight solubility to insolubility in neutral to alkaline aqueous buffers.[2][6]

| Solvent | Solubility | Source |

| DMSO | ~14 mg/mL; up to 118 mg/mL (200.09 mM) | [1][7] |

| Ethanol | ~0.2 mg/mL; Insoluble | [1][7] |

| Methanol | Soluble | [9] |

| Dimethyl Formamide (DMF) | ~10 mg/mL | [1][7] |

| PBS (pH 7.2) | ~2 mg/mL | [1][7] |

| Water | Soluble (at pH ≤ 5.5) | [6][10] |

| Acetonitrile | Insoluble | [2][6] |

| n-Octanol | Insoluble | [2][6] |

Spectral Data

Comprehensive spectral analysis is crucial for the identification and characterization of imatinib mesylate.[11]

| Technique | Key Spectral Features | Source |

| UV/Vis Spectroscopy | λmax: 238, 271 nm | [7] |

| ¹³C NMR Spectroscopy | Solid-state signals at approximately 159.6, 146.7, 136.8, and 132.4 ±0.2 ppm. | [12] |

| ¹H NMR Spectroscopy | Spectra available for des-methyl impurity characterization. | [12] |

| Mass Spectrometry (LC-MS) | MS-MS positive mode shows characteristic fragments. | [10] |

Mechanism of Action: Tyrosine Kinase Inhibition

Imatinib's primary mechanism of action is the potent and selective inhibition of specific tyrosine kinase enzymes.[4] In Chronic Myeloid Leukemia (CML), the pathognomonic Philadelphia chromosome results from a translocation that creates the BCR-ABL fusion gene.[13][14] The resulting BCR-ABL protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis.[13][14]

Imatinib binds to the ATP-binding pocket of the BCR-ABL kinase domain, locking it in an inactive conformation.[4][15] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that lead to leukemogenesis.[4][6][15] Besides BCR-ABL, imatinib also effectively inhibits other receptor tyrosine kinases, including c-KIT (implicated in gastrointestinal stromal tumors, GIST) and Platelet-Derived Growth Factor Receptor (PDGFR).[3][4][8][14]

Experimental Protocols

Reproducible experimental protocols are fundamental for evaluating the efficacy and mechanism of action of compounds like imatinib.

In Vitro Kinase Assay for BCR-ABL Inhibition

This protocol assesses the direct inhibitory effect of imatinib on the enzymatic activity of the BCR-ABL kinase.

Materials:

-

Recombinant BCR-ABL enzyme

-

Kinase substrate (e.g., GST-Crk)

-

Imatinib mesylate stock solution (in DMSO)

-

ATP (including γ-³²P-ATP for radioactive assays)

-

Kinase reaction buffer

-

SDS-PAGE loading buffer and equipment

-

Phosphor screen or appropriate detection system

Methodology:

-

Compound Preparation: Prepare serial dilutions of imatinib in the kinase reaction buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the recombinant BCR-ABL enzyme, the GST-Crk substrate, and the various concentrations of imatinib.[13] Include a vehicle-only (DMSO) control.

-

Initiation: Initiate the kinase reaction by adding ATP (with γ-³²P-ATP).[13]

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).[13]

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer.[13]

-

Analysis: Separate the proteins via SDS-PAGE.[13]

-

Detection: Expose the gel to a phosphor screen to visualize the radiolabeled, phosphorylated substrate. Quantify the band intensity to determine the extent of inhibition at each imatinib concentration and calculate the IC₅₀ value.

Cell Viability (MTT) Assay

This protocol determines the effect of imatinib on the viability and proliferation of cancer cell lines (e.g., K562, a BCR-ABL positive CML cell line).[16]

Materials:

-

K562 cell line[16]

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[16]

-

Imatinib mesylate

-

96-well flat-bottom plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Methodology:

-

Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight to allow cells to stabilize.

-

Treatment: Prepare serial dilutions of imatinib in the culture medium. Add the diluted compound to the wells. Include untreated and vehicle-only controls.[16]

-

Incubation: Incubate the plate for desired time points (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[16]

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Add the solubilization solution (DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.[16]

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Gleevec (Imatinib Mesylate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. Imatinib - Wikipedia [en.wikipedia.org]

- 4. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-gems.com [bio-gems.com]

- 6. Imatinib Mesylate | C30H35N7O4S | CID 123596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. stemcell.com [stemcell.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Imatinib | C29H31N7O | CID 5291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Imatinib mesylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US20080207904A1 - Imatinib base, and imatinib mesylate and processes for preparation thereof - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. ClinPGx [clinpgx.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

Tautomerism in 3-Mercapto-1,2,4-Triazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-mercapto-1,2,4-triazole are a pivotal class of heterocyclic compounds, demonstrating a wide array of biological activities that make them attractive scaffolds in drug discovery and development.[1] A critical, yet often nuanced, aspect of their chemistry is the phenomenon of tautomerism, specifically the dynamic equilibrium between thione and thiol forms. This guide provides a comprehensive technical overview of this tautomerism, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in understanding and harnessing the properties of these versatile molecules. The predominance of the thione tautomer under most conditions is a key determinant of the chemical and biological behavior of these compounds.[2]

The Thione-Thiol Tautomeric Equilibrium

The core of tautomerism in 3-mercapto-1,2,4-triazole derivatives lies in the migration of a proton, leading to a constitutional isomerism between the thione and thiol forms.[2] The thione tautomer features a carbon-sulfur double bond (C=S) and an N-H bond within the triazole ring, whereas the thiol form is characterized by a sulfur-hydrogen single bond (S-H).[2] Computational and experimental evidence consistently indicates that the thione form is thermodynamically more stable and, therefore, the predominant species in both the gas phase and in various solvents.[2][3] This stability is largely attributed to the greater strength of the C=S double bond compared to the C=N double bond adjacent to the thiol group in this heterocyclic system.[2]

The tautomeric equilibrium can be influenced by several factors, including the nature of substituents on the triazole ring, solvent polarity, and pH. For instance, an increase in pH can favor the deprotonation of the thiol group, thereby shifting the equilibrium towards the thiol form.[4]

Tautomeric equilibrium between the thione and thiol forms.

Quantitative Analysis of Tautomeric Forms

The characterization and quantification of the tautomeric equilibrium rely on a combination of spectroscopic methods and computational analysis.[2] The following tables summarize key quantitative data for the identification and quantification of these tautomers.

Table 1: Spectroscopic Data for Tautomer Identification

| Spectroscopic Method | Tautomer | Characteristic Signal/Peak | Wavenumber (cm⁻¹)/Chemical Shift (ppm)/Wavelength (nm) |

| Infrared (IR) Spectroscopy | Thione | C=S stretch | 1166 - 1258[5] |

| Thiol | S-H stretch | 2550 - 2700[2] | |

| ¹H NMR Spectroscopy | Thione | N-H proton | ~13.6 - 13.8[6] |

| Thiol | S-H proton | Variable, often broad | |

| ¹³C NMR Spectroscopy | Thione | C=S carbon | ~165 - 167[7] |

| Thiol | C-S carbon | ~149[6] | |

| UV-Vis Spectroscopy | Thione | n-π* transition (C=S) | 300 - 400[8] |

| Thiol | π-π* transition (C=N) | < 300[8] |

Table 2: Quantitative Tautomer Ratios

| Compound | Method | Solvent/Conditions | Thione Form (%) | Thiol Form (%) |

| 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | HPLC-MS | Mobile Phase | 97.27 | 2.73 |

| 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | HPLC-MS | + NaHCO₃ (higher pH) | 94.5 | 5.5 |

Experimental Protocols

A multi-faceted approach is essential for the unambiguous characterization of the tautomeric forms of 3-mercapto-1,2,4-triazole derivatives.[2]

Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol is adapted from established methods for the synthesis of 4,5-disubstituted-3-mercapto-1,2,4-triazoles.[9]

Step 1: Synthesis of Benzoic Acid Hydrazide

-

In a round-bottom flask, dissolve methyl benzoate in absolute ethanol.

-

Add an equimolar amount of hydrazine hydrate.

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture and collect the precipitated benzoic acid hydrazide by filtration.

Step 2: Synthesis of Potassium Dithiocarbazinate Salt

-

Dissolve the benzoic acid hydrazide in a solution of potassium hydroxide in absolute ethanol.

-

Add carbon disulfide dropwise while stirring at room temperature.

-

Continue stirring for 18 hours.

-

Collect the precipitated potassium dithiocarbazinate salt by filtration and wash with dry ether.

Step 3: Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

-

Suspend the potassium dithiocarbazinate salt in water.

-

Add an excess of hydrazine hydrate.

-

Reflux the mixture until the evolution of hydrogen sulfide ceases.

-

Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter, wash with water, and recrystallize from ethanol to obtain the pure product.

Spectroscopic Analysis

¹H NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the 3-mercapto-1,2,4-triazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[2]

-

Data Acquisition: Acquire a standard ¹H NMR spectrum on a high-resolution spectrometer (e.g., 400 MHz or higher).[2]

-

Data Analysis: Identify the characteristic signals for the N-H proton of the thione form (typically a broad singlet at a high chemical shift) and any observable S-H proton of the thiol form. Integrate the signals to determine the relative ratio of the tautomers.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample.

-

Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.[2]

-

Data Analysis: Identify the characteristic absorption bands for the C=S stretch of the thione form (around 1166-1258 cm⁻¹) and the S-H stretch of the thiol form (around 2550-2700 cm⁻¹).[2][5] The presence and relative intensity of these bands provide evidence for the predominant tautomer in the solid state.[2]

X-ray Crystallography

For definitive structural elucidation, single-crystal X-ray crystallography is the gold standard.[10]

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, which will provide precise bond lengths and angles, unambiguously identifying the tautomeric form present in the solid state.[10]

Integrated workflow for tautomer analysis.

Biological Significance and Drug Development Implications

The tautomeric state of 3-mercapto-1,2,4-triazole derivatives has profound implications for their biological activity. These compounds are known to exhibit a range of pharmacological effects, including antifungal, anticancer, and anti-inflammatory properties.[11][12] The specific tautomer present can significantly influence how the molecule interacts with biological targets, such as enzymes and receptors.

For drug development professionals, a thorough understanding of the tautomeric landscape is crucial for rational drug design. The shape, hydrogen bonding capabilities, and electronic properties of the predominant thione tautomer will dictate its binding affinity and pharmacokinetic profile. Molecular docking studies, for instance, should consider the most stable tautomeric form to accurately predict binding modes.[12]

For example, some 3-mercapto-1,2,4-triazole derivatives have shown potential as anti-proliferative agents by inducing apoptosis and cell cycle arrest in cancer cells.[12] The mechanism of action, while not always fully elucidated, likely involves the specific three-dimensional structure of the thione form interacting with key cellular components.

Influence of tautomerism on biological activity.

Conclusion

The thione-thiol tautomerism of 3-mercapto-1,2,4-triazole derivatives is a fundamental aspect of their chemistry that dictates their physical, chemical, and biological properties. The well-established predominance of the thione form provides a solid foundation for understanding their behavior. For researchers and drug developers, a comprehensive approach that combines synthesis, spectroscopic analysis, and computational modeling is essential for fully characterizing these tautomeric systems. A clear understanding of the tautomeric equilibrium is indispensable for the rational design of new therapeutic agents based on this versatile heterocyclic scaffold.

References

- 1. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Molecular docking studies, biological evaluation and synthesis of novel 3-mercapto-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-Mercapto-4-methyl-4H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-Mercapto-4-methyl-4H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document outlines the characteristic spectral data obtained from Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to ensure reproducibility, and all quantitative data is summarized in structured tables for ease of comparison.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (CAS No: 24854-43-1; Molecular Formula: C₃H₅N₃S; Molecular Weight: 115.16 g/mol ).

Table 1: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3097, 3032 | C-H aromatic stretching | Weak |

| ~3126 | N-H stretching | Medium |

| ~2550-2790 | S-H stretching | Weak |

| ~1605 | C=N stretching | Medium |

| ~1543 | N=N stretching | Medium |

| ~1529, 1483 | C=C aromatic stretching | Medium |

| ~1262 | N-C=S (Amide II) | Medium |

| ~1050 | N-C=S (Amide III) | Medium |

Table 2: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.9-13.8 | Singlet | 1H | SH |

| ~8.5 | Singlet | 1H | CH (triazole) |

| ~3.6 | Singlet | 3H | N-CH₃ |

Table 3: ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~165.0 | C=S (Thione) |

| ~145.0 | C-H (triazole) |

| ~31.0 | N-CH₃ |

Table 4: Mass Spectrometry (GC-MS) Data

| m/z Value | Interpretation |

| 115 | Molecular ion [M]⁺ |

| Further fragmentation may involve loss of | |

| HSCN, CH₃CN, and other small neutral molecules. |

Table 5: UV-Vis Spectroscopic Data

| λmax (nm) | Solvent |

| ~296-298 | Various |

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of this compound are provided below.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: The solid sample is analyzed using the KBr pellet method. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) in an agate mortar until a fine, homogeneous powder is obtained. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared Spectrometer is used for the analysis.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used to record both ¹H and ¹³C NMR spectra.

-

¹H NMR Data Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹³C NMR Data Acquisition: The proton-decoupled ¹³C NMR spectrum is acquired. Chemical shifts are referenced to the solvent peak of DMSO-d₆ (δ = 39.52 ppm).

-

Data Analysis: The chemical shifts, multiplicities, and integration values of the signals in the ¹H NMR spectrum are analyzed to determine the number and types of protons and their neighboring environments. The chemical shifts in the ¹³C NMR spectrum are used to identify the different carbon environments in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification before ionization. A solution of the sample in a volatile organic solvent (e.g., methanol or acetone) is injected into the GC.

-

Instrumentation: A GC system coupled with a Mass Spectrometer (GC-MS) is used. Electron Ionization (EI) is typically employed as the ionization source.

-

GC Separation: The sample is vaporized and separated on a suitable capillary column (e.g., a non-polar column). The oven temperature is programmed to ensure good separation of the analyte from any impurities.

-

MS Data Acquisition: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized. The mass spectrum is recorded over a suitable mass-to-charge (m/z) range.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol). The concentration is adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: A baseline is recorded using a cuvette filled with the pure solvent. The UV-Vis spectrum of the sample solution is then recorded over a wavelength range of 200-400 nm.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of a small organic molecule and the logical relationship between the different analytical techniques.

Caption: Experimental workflow for spectroscopic characterization.

Caption: Logical relationship of spectroscopic techniques.

An In-depth Technical Guide on the Solubility and Stability of 3-Mercapto-4-methyl-4H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercapto-4-methyl-4H-1,2,4-triazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with the triazole scaffold. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and formulation development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. It includes detailed experimental protocols for its synthesis, solubility determination, and stability assessment, alongside visual workflows to facilitate experimental design.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental for understanding the compound's behavior in various experimental and formulation settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅N₃S | [1][2][3] |

| Molecular Weight | 115.16 g/mol | [1][2][3] |

| CAS Number | 24854-43-1 | [1][2][3] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 165-169 °C | [1][2] |

| pKa | 9.73 ± 0.20 (Predicted) | [1] |

| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [1] |

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. While comprehensive quantitative solubility data for this compound in a wide range of solvents is not extensively available in the public literature, some information has been reported.

The presence of both a polar triazole ring and a potentially ionizable mercapto group suggests that its solubility will be influenced by the solvent's polarity and the pH of aqueous media. The mercapto group can exist in tautomeric equilibrium with a thione form, which can also affect its solubility characteristics.[4]

| Solvent | Temperature | Solubility | Reference(s) |

| Acetone | Room Temperature | Soluble, 2.5% (w/v), clear, colorless to faintly yellow solution | [1][2] |

| Water | Not Specified | Data not available | |

| Ethanol | Not Specified | Data not available | |

| Methanol | Not Specified | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Expected to be soluble based on the solubility of similar structures | [5] |

Stability Profile

The chemical stability of this compound is a crucial factor for its storage, handling, and the development of stable pharmaceutical formulations. The 1,2,4-triazole ring is generally considered a stable aromatic system. However, the mercapto group is susceptible to oxidation, which can lead to the formation of disulfides and other degradation products. The stability of the compound is expected to be influenced by pH, temperature, light, and the presence of oxidizing agents.

| Condition | Stability Profile | Potential Degradation Pathway |

| pH | The triazole ring is generally stable under mild acidic to neutral conditions. Stability may be compromised under strongly acidic or basic conditions, which could catalyze hydrolysis or ring-opening reactions. | Hydrolysis of the triazole ring (unlikely under mild conditions), oxidation of the mercapto group. |

| Temperature | Expected to be stable at room temperature when stored in a dry, inert atmosphere.[1] Elevated temperatures may lead to thermal decomposition. | Thermal decomposition, oxidation. |

| Light | Photostability data is not readily available. Compounds with aromatic systems and heteroatoms can be susceptible to photodegradation. | Photodegradation, photo-oxidation. |

| Oxidation | The mercapto (-SH) group is prone to oxidation, potentially forming a disulfide dimer or other oxidation products. | Oxidation of the mercapto group to form a disulfide bridge between two molecules. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, solubility determination, and stability assessment of this compound.

Synthesis of this compound

The synthesis of 4-substituted-3-mercapto-1,2,4-triazoles is commonly achieved through the cyclization of the corresponding thiosemicarbazide.[6][7]

Materials:

-

Methyl isothiocyanate

-

Hydrazine hydrate

-

Potassium hydroxide

-

Carbon disulfide

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Synthesis of 4-Methylthiosemicarbazide:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl isothiocyanate (1 mole) in ethanol.

-

Cool the flask in an ice bath and add hydrazine hydrate (1 mole) dropwise with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

The resulting precipitate of 4-methylthiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.

-

-

Cyclization to this compound:

-

To a solution of potassium hydroxide (1.2 moles) in ethanol, add 4-methylthiosemicarbazide (1 mole).

-

Add carbon disulfide (1.2 moles) dropwise to the stirred solution.

-

Reflux the reaction mixture for 8-12 hours.

-

After reflux, cool the mixture and filter to remove any solid impurities.

-

Acidify the filtrate with dilute hydrochloric acid to a pH of 5-6.

-

The precipitated product, this compound, is collected by filtration, washed with cold water, and recrystallized from ethanol to yield the pure compound.

-

Caption: Synthesis workflow for this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Purified water and/or buffers of desired pH

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV) to quantify the compound

Procedure:

-

Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., water, pH buffers).

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to ensure complete separation of the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent if necessary.

-

Quantify the concentration of the dissolved compound in the aliquot using a validated analytical method.

Caption: Shake-flask method for determining equilibrium solubility.

Stability Assessment using a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the stability of a drug substance by separating the intact compound from its potential degradation products.

Materials:

-

This compound

-

Forced degradation solutions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or phosphoric acid

Procedure:

-

Method Development:

-

Develop an HPLC method capable of resolving the parent compound from potential degradation products. A common starting point for triazole derivatives is a C18 column with a mobile phase of acetonitrile and water (with a suitable acid modifier like formic acid for MS compatibility).[8][9]

-

The method should be validated for specificity, linearity, accuracy, precision, and robustness.

-

-

Forced Degradation Study:

-

Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Subject the solutions to stress conditions:

-

Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., at 60 °C) for a defined period.

-

Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature or heat for a defined period.

-

Oxidation: Add 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Stress: Store the solid compound and a solution at elevated temperatures (e.g., 60 °C).

-

Photostability: Expose the solid compound and a solution to UV and visible light.

-

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

-

Analysis:

-

Analyze the stressed samples using the validated stability-indicating HPLC method.

-

Monitor the decrease in the peak area of the parent compound and the formation of any new peaks corresponding to degradation products.

-

Determine the rate of degradation and the half-life of the compound under each stress condition.

-

References

- 1. chembk.com [chembk.com]

- 2. 4-甲基-4H-3-巯基-1,2,4-三唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. ijsr.net [ijsr.net]

- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

The Versatility of the 1,2,4-Triazole Scaffold: An In-Depth Guide to its Medicinal Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, have made it a cornerstone in the design of a diverse array of therapeutic agents. This technical guide provides a comprehensive review of the significant role of 1,2,4-triazole derivatives in modern drug discovery, with a focus on their applications as antifungal and anticancer agents. We delve into their mechanisms of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways.

Antifungal Activity: Targeting Ergosterol Biosynthesis

1,2,4-triazole derivatives are most renowned for their potent antifungal activity. A significant class of these compounds functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammals, providing a basis for selective toxicity.

The nitrogen atom at the 4-position of the 1,2,4-triazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol. This inhibition disrupts the fungal cell membrane's integrity and function, leading to fungal cell death. This mechanism is the basis for the clinical efficacy of widely used antifungal drugs such as fluconazole and voriconazole.

Quantitative Data: Antifungal Activity of 1,2,4-Triazole Derivatives

The following table summarizes the in vitro antifungal activity of selected 1,2,4-triazole derivatives against various fungal pathogens, expressed as Minimum Inhibitory Concentration (MIC) in μg/mL.

| Compound/Drug | Candida albicans | Candida krusei | Aspergillus fumigatus | Reference |

| Fluconazole | 0.25 - 1.0 | 16 - 64 | >64 | [1] |

| Itraconazole | 0.03 - 0.25 | 0.125 - 1.0 | 0.125 - 1.0 | [2] |

| Voriconazole | 0.03 - 0.125 | 0.12 - 0.5 | 0.25 - 1.0 | [1] |

| Posaconazole | 0.015 - 0.06 | 0.25 | 0.03 - 0.125 | [2] |

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole antifungal agents.

Anticancer Activity: A Multifaceted Approach

The 1,2,4-triazole scaffold is also a key component in a number of anticancer agents, demonstrating a variety of mechanisms of action. These include the inhibition of crucial enzymes involved in cancer cell proliferation and survival, such as kinases and aromatase.

Kinase Inhibition

Many 1,2,4-triazole derivatives have been developed as inhibitors of various protein kinases, which are often dysregulated in cancer. For example, some derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3][4] Others have been found to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is critical for cell growth, proliferation, and survival.[5][6]

Quantitative Data: Anticancer Activity of 1,2,4-Triazole Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values of selected 1,2,4-triazole derivatives against various cancer cell lines and kinases.

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| Letrozole | Aromatase | 0.0019 | [7] |

| Anastrozole | Aromatase | 0.01 | [7] |

| Compound 11d | VEGFR-2 | 0.0163 | [3] |

| Compound 11e | VEGFR-2 | 0.0297 | [3] |

| Conjugate 15r | HT-29 (colon cancer) | 0.85 | [5] |

| Conjugate 15o | HT-29 (colon cancer) | 2.04 | [5] |

| Compound 13 | PI3Kα | 0.0012 | [6] |

Signaling Pathway: VEGFR-2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by 1,2,4-triazole derivatives.

Aromatase Inhibition

Aromatase is a cytochrome P450 enzyme that catalyzes the final step in the biosynthesis of estrogens from androgens. In hormone-receptor-positive breast cancer, estrogens promote tumor growth. Non-steroidal aromatase inhibitors, such as letrozole and anastrozole, contain a 1,2,4-triazole ring that reversibly binds to the heme group of the aromatase enzyme, blocking its activity and thereby reducing estrogen levels.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 1,2,4-triazole derivatives.

Synthesis of Voriconazole (A Representative Antifungal Agent)

The synthesis of voriconazole typically involves a multi-step process. A common route starts with the Friedel–Crafts acylation of 1,3-difluorobenzene.[8]

Step 1: Synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

-

To a stirred solution of 2,4-difluorophenacyl chloride in 2-propanol, 4-amino-4H-1,2,4-triazole is added.[8]

-

The suspension is heated at reflux for 6 hours.[8]

-

After cooling, the solid product is filtered, washed with 2-propanol, and dried.[8]

Step 2: Synthesis of (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

-

1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is condensed with 4-chloro-6-ethyl-5-fluoropyrimidine in a suitable solvent such as a ketone, ether, or hydrocarbon.[1]

Step 3: Final conversion to Voriconazole

-

The intermediate from the previous step undergoes reduction, often using a palladium on carbon (Pd/C) catalyst.[9]

-

The resulting racemic mixture is then resolved, for example, by using R-(-)-camphor-10-sulphonic acid to selectively crystallize the desired (2R,3S)-enantiomer, which is voriconazole.[9]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method - CLSI M27-A3)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.[2][10]

-

Preparation of Inoculum: A standardized suspension of the fungal isolate is prepared in RPMI-1640 medium.

-

Drug Dilution: The 1,2,4-triazole compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated at 35°C for 24-48 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to a drug-free control well.[10]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds on cancer cell lines.[11]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 1,2,4-triazole derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[11]

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.[12][13]

-

Reagents: Recombinant human VEGFR-2 kinase, a suitable kinase buffer, ATP, and a specific VEGFR-2 substrate (e.g., a synthetic peptide) are required.

-

Reaction Setup: The kinase, buffer, and various concentrations of the 1,2,4-triazole inhibitor are added to the wells of a microplate.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and the substrate. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific time.

-

Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as an antibody-based ELISA, time-resolved fluorescence resonance energy transfer (TR-FRET), or a luminescence-based assay that measures the amount of ATP consumed (e.g., ADP-Glo™).[14]

-

Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.[12]

Conclusion

The 1,2,4-triazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its presence in numerous clinically successful drugs for a wide range of diseases is a testament to its favorable pharmacological properties. The ongoing research into novel 1,2,4-triazole derivatives promises the development of new therapeutic agents with improved efficacy, selectivity, and safety profiles for the treatment of fungal infections, cancer, and other challenging diseases. This guide provides a foundational understanding for researchers and professionals in the field to build upon in their drug discovery and development endeavors.

References

- 1. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,4-Triazole-Tethered Indolinones as New Cancer-Fighting Small Molecules Targeting VEGFR-2: Synthesis, Biological Evaluations and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anastrozole synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20080194820A1 - Process For Preparing Voriconazole - Google Patents [patents.google.com]

- 10. [Antifungal susceptibility profiles of Candida species to triazole: application of new CLSI species-specific clinical breakpoints and epidemiological cutoff values for characterization of antifungal resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. benchchem.com [benchchem.com]

The Triazole Core: A Historical and Technical Guide to a Privileged Scaffold in Drug Discovery

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus, a five-membered aromatic ring with three nitrogen atoms, represents a cornerstone of modern medicinal and agricultural chemistry. First synthesized in the late 19th century, this heterocyclic scaffold has proven to be a "privileged" structure, meaning it is capable of binding to a wide range of biological targets with high affinity. This versatility has led to the development of a multitude of successful drugs and agrochemicals, spanning applications from antifungal and anticancer therapies to plant growth regulation. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of substituted 1,2,4-triazoles. It further details their mechanisms of action across various therapeutic areas and provides quantitative data and experimental protocols for the modern researcher.

A Historical Perspective: The Dawn of Heterocyclic Chemistry

The journey into the world of 1,2,4-triazoles began in an era of foundational discoveries in organic chemistry. The late 19th century was a period of intense investigation into the structure and synthesis of cyclic compounds. Chemists were moving beyond the realm of simple aliphatic and aromatic hydrocarbons to explore the vast and complex world of heterocycles—cyclic compounds containing atoms of at least two different elements.

It was within this scientific context that Swedish chemist J. A. Bladin reported the first synthesis of a 1,2,4-triazole derivative in 1885. This seminal work laid the groundwork for what would become a vast and fruitful area of chemical research. Early efforts focused on elucidating the fundamental structure and reactivity of this novel ring system, establishing its aromatic character and inherent stability. These foundational studies were crucial for the later development of robust synthetic methods that would unlock the full potential of the 1,2,4-triazole core.

Foundational Synthetic Methodologies

The construction of the 1,2,4-triazole ring is achievable through several key named reactions, which have been refined over the decades. The Einhorn-Brunner and Pellizzari reactions are two of the most classical and enduring methods.

The Einhorn-Brunner Reaction

First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, this reaction synthesizes 1,2,4-triazoles from the acid-catalyzed condensation of diacylamines (imides) with hydrazines or their derivatives.[1][2][3]

A key consideration in this reaction is regioselectivity when an unsymmetrical imide is used. The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon of the imide.[1] This means the acyl group derived from the stronger carboxylic acid will predominantly occupy the 3-position of the resulting triazole.

Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole

-

Materials: N-formylbenzamide (1.0 eq), Phenylhydrazine (1.0 eq), Glacial Acetic Acid.[4]

-

Procedure:

-

Dissolve N-formylbenzamide (1.49 g, 0.01 mol) and phenylhydrazine (1.08 g, 0.01 mol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a reflux condenser.[4]

-

Heat the mixture to reflux for 4 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water to remove residual acetic acid.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

The Pellizzari Reaction

Discovered by Guido Pellizzari in 1911, this reaction involves the thermal condensation of an amide and an acylhydrazide to form a 1,2,4-triazole.[5] This method often requires high temperatures and can be performed neat or in a high-boiling solvent.[6]

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole

-

Materials: Benzamide (1.0 eq), Benzoylhydrazide (1.0 eq).[6]

-

Procedure:

-

Combine equimolar amounts of benzamide (1.21 g, 0.01 mol) and benzoylhydrazide (1.36 g, 0.01 mol) in a round-bottom flask.[4][6]

-

Heat the mixture in an oil bath to 220-250°C for 2-4 hours under a nitrogen atmosphere.[2][6] Water vapor will evolve as the reaction proceeds.

-

Monitor the reaction progress by TLC.

-

After cooling, the solidified product is pulverized.

-

Triturate the solid with a suitable solvent (e.g., ethanol) or wash with a dilute acid solution to remove impurities and unreacted starting materials.[2][4]

-

The crude product is then purified by recrystallization from ethanol or acetic acid.[6]

-

Biological Activities and Mechanisms of Action

The true value of the 1,2,4-triazole scaffold lies in the diverse biological activities exhibited by its substituted derivatives. This section explores their major applications in medicine and agriculture, supported by quantitative data.

Antifungal Activity

Perhaps the most well-known application of 1,2,4-triazoles is in the treatment of fungal infections. The "azole" class of antifungals, which includes prominent drugs like fluconazole and itraconazole, has revolutionized the management of mycoses.

Mechanism of Action: Triazole antifungals act as potent and selective inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7][8] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8][9] The N4 nitrogen of the triazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the conversion of lanosterol to ergosterol.[10] The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupt membrane integrity and function, leading to the inhibition of fungal growth and cell death.[7][9]

Table 1: Minimum Inhibitory Concentration (MIC) of 1,2,4-Triazole Derivatives Against Fungal Pathogens

| Compound/Drug | Fungal Strain | MIC (µg/mL) | Reference |

| Fluconazole | Candida albicans SC5314 | 1.52 | [11] |

| Itraconazole | Candida albicans | 1 | [12] |

| Compound 4s | Candida albicans SC5314 | 0.53 | [11] |

| Compound 4l | Candida albicans SC5314 | 0.51 | [11] |

| Compound 14l | Candida glabrata | 0.125 | [12] |

| Compound 20b | Candida albicans (Fluconazole-resistant) | 0.016 | [12] |

Anticancer Activity

Substituted 1,2,4-triazoles have emerged as a promising class of anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and proliferation. Marketed drugs like letrozole and anastrozole are aromatase inhibitors used in the treatment of hormone-responsive breast cancer.

Mechanism of Action: The anticancer effects of 1,2,4-triazoles are multi-faceted. They have been shown to act as:

-

Enzyme Inhibitors: Targeting key proteins involved in cancer progression, such as kinases (e.g., EGFR, BRAF), topoisomerases, and aromatase.[13][14][15]

-

Apoptosis Inducers: Triggering programmed cell death in cancer cells.[14]

-

Signaling Pathway Modulators: Interfering with critical pathways like NF-κB and MAPK, which regulate cell survival, proliferation, and inflammation.[16][17]

Table 2: In Vitro Anticancer Activity (IC₅₀) of Selected 1,2,4-Triazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism | Reference |

| Doxorubicin | MCF-7 (Breast) | - | DNA Intercalator | [7] |

| Compound 17 | MCF-7 (Breast) | 0.31 | CDK2 Inhibition (Docking) | [7] |

| Compound 22 | Caco-2 (Colon) | 4.98 | CDK2 Inhibition (Docking) | [7] |

| Compound 8c | - | 3.6 | EGFR Inhibition | [13] |

| Compound 10a | MCF-7 (Breast) | 6.43 | Aromatase Inhibition (Design) | [1] |

| Compound 10a | Hela (Cervical) | 5.6 | Aromatase Inhibition (Design) | [1] |

| Compound TP6 | B16F10 (Melanoma) | 41.12 | - | [5] |

Anti-inflammatory Activity

The 1,2,4-triazole scaffold is also prevalent in compounds designed to combat inflammation. Many derivatives have been synthesized and evaluated as inhibitors of key inflammatory enzymes.

Mechanism of Action: A primary mechanism for the anti-inflammatory action of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins.[18][19] Beyond COX inhibition, some 1,2,4-triazole derivatives have been shown to modulate other inflammatory signaling cascades, including the p38 MAPK and NF-κB pathways, which control the expression of inflammatory cytokines like TNF-α and IL-6.[17][20]

Table 3: In Vitro Anti-inflammatory Activity (IC₅₀) of 1,2,4-Triazole Derivatives against COX Enzymes

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | 14.7 | 0.045 | 326.67 | [18] |

| Diclofenac | 3.8 | 0.84 | 4.52 | [18] |

| Compound 14 | 13.5 | 0.04 | 337.5 | [18] |

| Compound 81c | >25 | 0.40 | >62.5 | [15] |

| Compound 21a | 9.15 | 2.13 | 4.3 | [18] |

| Compound 4f | - | 0.036 (p38α MAPK) | - | [17] |

Agricultural Applications

In agriculture, 1,2,4-triazoles are utilized both as fungicides and as plant growth regulators.

Mechanism of Action:

-

Fungicides: Similar to their medicinal counterparts, agricultural triazole fungicides like propiconazole inhibit ergosterol biosynthesis in pathogenic fungi, providing broad-spectrum disease control.[5][13]

-

Plant Growth Regulators: Compounds such as paclobutrazol (PBZ) act as antagonists of the plant hormone gibberellin.[1][7] PBZ inhibits the enzyme ent-kaurene oxidase, a key step in gibberellin biosynthesis.[1][7] This leads to reduced internodal growth, resulting in sturdier, more compact plants, and can also enhance root growth and fruit set.[4][7]

Visualizing the Science: Pathways and Workflows